molecular formula C16H14BrN3O2 B12155191 N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12155191
M. Wt: 360.20 g/mol
InChI Key: ABHZBVGCPOCLON-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a chemical compound with a complex structure. Let’s break it down:

  • N-(5-bromopyridin-2-yl): : This part of the compound contains a pyridine ring substituted with a bromine atom at the 5-position. Pyridines are heterocyclic aromatic compounds commonly found in pharmaceuticals and agrochemicals.

  • 2-(5-methoxy-1H-indol-1-yl)acetamide: : Here, we have an indole ring (a bicyclic aromatic system) with a methoxy group (–OCH₃) at the 5-position. The acetamide functional group (–CONH₂) is attached to the indole nitrogen.

Preparation Methods

Synthetic Routes:

  • Bromination of 2-Aminopyridine: : Start with 2-aminopyridine and react it with bromine to introduce the bromine substituent at the 5-position of the pyridine ring.

  • Indole Formation: : Prepare 5-methoxyindole by reacting 5-methoxyaniline with an acid catalyst. Then, amidate the indole using acetic anhydride to obtain the acetamide group.

Industrial Production:

The industrial synthesis of this compound involves scalable processes, optimized for yield and purity. Specific conditions and catalysts may vary depending on the manufacturer.

Chemical Reactions Analysis

  • Oxidation: : N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo oxidation reactions, converting the bromine to a bromine oxide or other functional groups.

  • Reduction: : Reduction of the carbonyl group (–C=O) in the acetamide can yield the corresponding alcohol.

  • Substitution: : The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

  • Bromination: Br₂, solvent (e.g., CH₂Cl₂)
  • Indole formation: Acid catalyst (e.g., H₂SO₄)
  • Amidation: Acetic anhydride, base (e.g., NaOH)

Major Products

  • The main product is this compound itself.
  • By-products may include regioisomers or side reactions.

Scientific Research Applications

  • Medicinal Chemistry: : Researchers explore its potential as a drug candidate due to the indole moiety’s bioactivity. It could target specific receptors or enzymes.

  • Biological Studies: : Investigate its effects on cellular processes, signaling pathways, and gene expression.

  • Industry: : Used as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific proteins or receptors, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

N-(5-bromopyridin-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide stands out due to its unique combination of substituents.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H14BrN3O2/c1-22-13-3-4-14-11(8-13)6-7-20(14)10-16(21)19-15-5-2-12(17)9-18-15/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

ABHZBVGCPOCLON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC=C(C=C3)Br

Origin of Product

United States

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